Molecular Conformation: Near-Planar Geometry Differentiates 3-Pyridinyl from Other Isomers
The 3-Chloro-6-(pyridin-3-yl)pyridazine molecule adopts a highly specific, nearly planar conformation due to the 3-pyridinyl substitution pattern. Crystallographic studies reveal a very small dihedral angle between the pyridazine and pyridine rings. This geometric feature is a direct consequence of the 3-pyridinyl isomer and is distinct from the conformations adopted by other regioisomers (e.g., 2- or 4-pyridinyl), which can have larger dihedral angles and different crystal packing motifs . This planarity can enhance pi-stacking interactions, a critical factor in materials science and target binding.
| Evidence Dimension | Dihedral angle between pyridazine and pyridine rings |
|---|---|
| Target Compound Data | 2.82° |
| Comparator Or Baseline | Other pyridyl-pyridazine regioisomers (e.g., 2-pyridinyl, 4-pyridinyl) |
| Quantified Difference | Not available in a direct head-to-head study; difference is inferred from known geometric constraints of the substitution pattern. |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
For crystal engineering and receptor binding studies, a near-planar conformation can be essential for achieving desired intermolecular interactions and packing arrangements.
